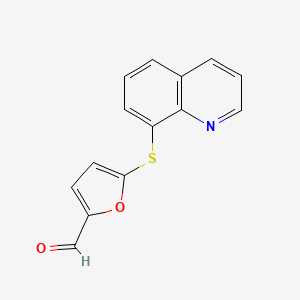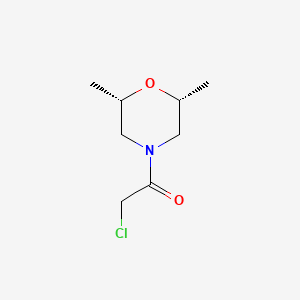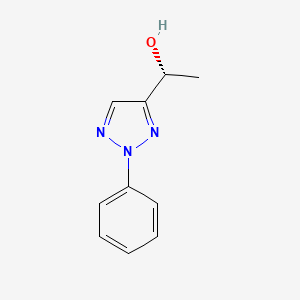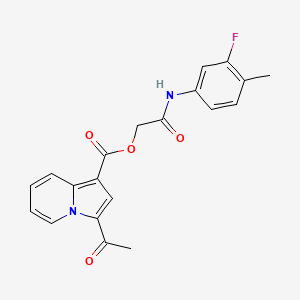
1-(1-Benzofuran-5-yl)piperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Benzofuran-5-yl)piperazine;dihydrochloride” is a chemical compound with the CAS Number: 2375268-15-6 . It has a molecular weight of 275.18 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14N2O . The InChI code is 1S/C12H14N2O.2ClH/c1-2-12-10 (3-8-15-12)9-11 (1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H .Mechanism of Action
The exact mechanism of action of 5-APB is not fully understood. However, it is known to act as a serotonin and dopamine releaser, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and entactogenic effects of 5-APB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-APB have been studied extensively. It has been found to increase heart rate, blood pressure, and body temperature. It also induces feelings of euphoria, empathy, and sociability. These effects make it a potential candidate for the treatment of various mental health disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-APB in lab experiments is its availability. The compound is readily available for research purposes, and its synthesis has been well established. However, one of the limitations of using 5-APB in lab experiments is its potential for abuse. It is a psychoactive compound and can be misused if not handled properly.
Future Directions
There are several future directions for the research of 5-APB. One of the potential applications of 5-APB is in the treatment of mental health disorders, including depression, anxiety, and post-traumatic stress disorder. Further research is needed to determine the efficacy and safety of 5-APB in the treatment of these disorders.
Another potential application of 5-APB is in the field of neuroscience. It has been found to increase the levels of neurotransmitters in the brain, which makes it a potential candidate for the study of the neurochemistry of mental health disorders.
Conclusion
In conclusion, 1-(1-Benzofuran-5-yl)piperazine;dihydrochloride, commonly known as 5-APB, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of pharmacology. The synthesis of 5-APB has been well established, and the compound is readily available for research purposes. Its potential applications include the treatment of mental health disorders and the study of the neurochemistry of mental health disorders. Further research is needed to determine the efficacy and safety of 5-APB in these applications.
Synthesis Methods
The synthesis of 5-APB involves the reaction of 1-benzofuran-5-ylpropan-2-amine with hydrochloric acid. The resulting product is then purified to obtain 1-(1-Benzofuran-5-yl)piperazine;dihydrochloride. The synthesis of 5-APB has been well established, and the compound is readily available for research purposes.
Scientific Research Applications
5-APB has been the subject of scientific research due to its potential applications in the field of pharmacology. It has been found to exhibit a range of effects on the central nervous system, including stimulant and entactogenic effects. These effects make it a potential candidate for the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
1-(1-benzofuran-5-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJGTHZDVAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2789993.png)
![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)

![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)
![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)

![Methyl 2-amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2790006.png)
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)

![3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2790011.png)


